2-Acetyl-3-fluorocyclohex-2-en-1-one
Description
2-Acetyl-3-fluorocyclohex-2-en-1-one is a fluorinated cyclohexenone derivative featuring an acetyl group at position 2 and a fluorine atom at position 2. Cyclohexenones are widely utilized as intermediates in drug development, agrochemicals, and materials science due to their conjugated enone systems, which enable diverse chemical transformations like Michael additions or cycloadditions .
Properties
CAS No. |
134614-45-2 |
|---|---|
Molecular Formula |
C8H9FO2 |
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-acetyl-3-fluorocyclohex-2-en-1-one |
InChI |
InChI=1S/C8H9FO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4H2,1H3 |
InChI Key |
FNQQBBSIADKHFR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CCCC1=O)F |
Canonical SMILES |
CC(=O)C1=C(CCCC1=O)F |
Synonyms |
2-Cyclohexen-1-one, 2-acetyl-3-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Substituent Effects on Reactivity
- Fluorine vs. Methyl : The fluorine atom in this compound increases electronegativity compared to the methyl group in , enhancing electrophilicity at the α,β-unsaturated carbonyl system. This could improve its suitability for nucleophilic attacks or participation in Diels-Alder reactions.
- Amino vs. Acetyl: 3-Amino-2-cyclohexen-1-one exhibits basicity due to the amino group, enabling acid-base chemistry, whereas the acetyl group in the target compound may stabilize resonance structures or facilitate ketone-specific reactions.
b. Pharmaceutical Relevance
- Compounds like 3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one highlight the role of fluorine in modulating bioavailability and metabolic stability. The nitro group in this analog may contribute to redox activity or serve as a synthetic handle for further functionalization.
Research Findings and Trends
- Fluorination Strategies: Fluorine incorporation, as seen in and , is a common tactic to improve pharmacokinetic properties. The target compound’s fluorine atom may reduce metabolic degradation compared to non-halogenated analogs.
- Structure-Activity Relationships (SAR): The position and nature of substituents critically influence bioactivity. For example, electron-withdrawing groups (e.g., nitro ) may enhance electrophilicity, while bulky groups (e.g., isoquinoline ) could sterically hinder undesired interactions.
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